N-Benzyl-N-bis(PEG1-OH)
Overview
Description
N-Benzyl-N-bis(PEG1-OH) is a PEG linker that contains a benzyl-protected PEG intermediate . It is used for research purposes . The molecular formula of N-Benzyl-N-bis(PEG1-OH) is C15H25NO4 .
Molecular Structure Analysis
The molecular weight of N-Benzyl-N-bis(PEG1-OH) is 283.4 g/mol . It has a functional group of Benzyl/Hydroxyl .Physical and Chemical Properties Analysis
N-Benzyl-N-bis(PEG1-OH) has a molecular formula of C15H25NO4 and a molecular weight of 283.4 g/mol . .Scientific Research Applications
Fluoride-Induced Excimer Formation
Duangrat Thongkum and Thawatchai Tuntulani (2011) synthesized bispyrenyl thioureas linked by polyethylene glycol (PEG) chains to study fluoride-induced excimer formation. This study demonstrated the significant role of PEG chains in enhancing the sensitivity and binding constants towards fluoride ions, highlighting the potential of PEG-linked compounds in developing sensitive probes for fluoride detection in environmental and biological samples Thongkum & Tuntulani, 2011.
Catalysis and Organic Synthesis
A. Bej, Dipankar Srimani, and Amitabha Sarkar (2012) investigated the use of palladium nanoparticles generated in PEG as catalysts for the borylation of aryl and benzyl halides. Their work showcases the efficacy of PEG in facilitating green chemistry approaches, particularly in the context of catalyst stabilization and reaction medium enhancement, leading to high-yield synthesis of biaryls and diarylmethanes Bej, Srimani, & Sarkar, 2012.
Synthesis of Benzimidazoles
C. Mukhopadhyay and P. Tapaswi (2008) utilized PEG-mediated catalyst-free synthesis under solvent-less conditions to achieve high yields of 2-substituted benzimidazoles and bis-benzimidazoles. Their study underscores the role of PEG in facilitating efficient and environmentally friendly synthetic routes for the production of heterocyclic compounds Mukhopadhyay & Tapaswi, 2008.
Bioconjugation and Drug Delivery
Yannan Zhang, Guowei Wang, and Junlian Huang (2010) described a novel strategy to synthesize "umbrella-like" PEG with a monofunctional end group for bioconjugation. This approach allows for the creation of PEG derivatives that can be easily modified for conjugation with bioactive molecules, offering potential applications in drug delivery and bioconjugation technologies Zhang, Wang, & Huang, 2010.
Nanoparticle Stabilization
M. Stewart et al. (2010) developed poly(ethylene glycol) (PEG)-based ligands with multidentate anchoring groups to provide colloidal stability to semiconductor and metallic nanocrystals under extreme conditions. Their findings highlight the importance of PEG in enhancing the stability and functionality of nanoparticles, which is crucial for their application in sensing, imaging, and electronics Stewart et al., 2010.
Safety and Hazards
Mechanism of Action
Target of Action
N-Benzyl-N-bis(PEG1-OH) is primarily used as a linker in the field of drug delivery . Its primary targets are proteins and biotin , to which it can be conjugated for various applications .
Mode of Action
The compound interacts with its targets through conjugation . The alcohol groups present in N-Benzyl-N-bis(PEG1-OH) can be derivatized to various activated functional groups, enabling it to bind to proteins and biotin .
Pharmacokinetics
The pharmacokinetics of N-Benzyl-N-bis(PEG1-OH) would largely depend on the molecules it is conjugated with. The presence of the hydrophilic peg linker and tertiary amine spacer in the compound drastically increases its water solubility , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of N-Benzyl-N-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its water solubility suggests that it may be more effective in aqueous environments . .
Properties
IUPAC Name |
2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHHHXUOMCTWCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCO)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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